molecular formula C24H19ClN2O5S B14085752 7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14085752
M. Wt: 482.9 g/mol
InChI Key: UECHPVOLOFWYFP-UHFFFAOYSA-N
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Description

“7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple functional groups, including chloro, methoxy, and thiazole groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic synthesis techniques. The process may start with the preparation of intermediate compounds, which are then subjected to various reactions such as cyclization, chlorination, and methoxylation under controlled conditions. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a complex heterocyclic compound, it can be used as a building block for the synthesis of other novel compounds.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which “7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” include other heterocyclic compounds with similar functional groups, such as:

  • This compound
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C24H19ClN2O5S

Molecular Weight

482.9 g/mol

IUPAC Name

7-chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19ClN2O5S/c1-11-12(2)33-24(26-11)27-20(15-10-14(30-3)6-8-17(15)31-4)19-21(28)16-9-13(25)5-7-18(16)32-22(19)23(27)29/h5-10,20H,1-4H3

InChI Key

UECHPVOLOFWYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=C(C=CC(=C5)OC)OC)C

Origin of Product

United States

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